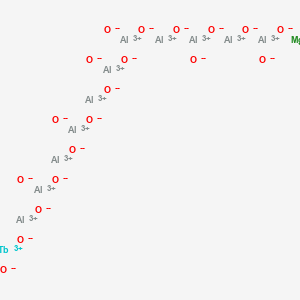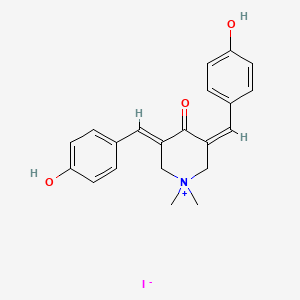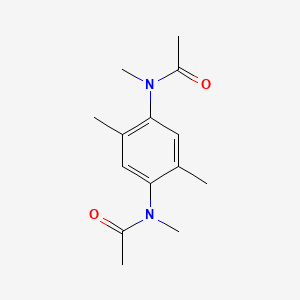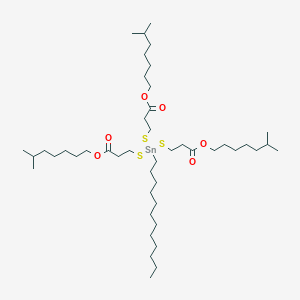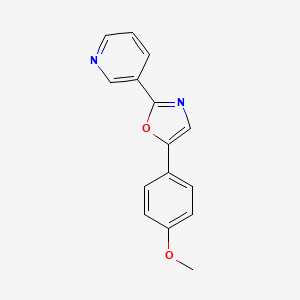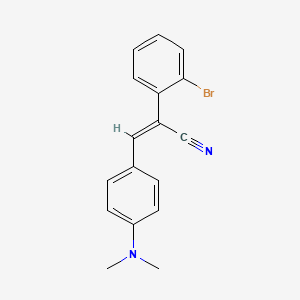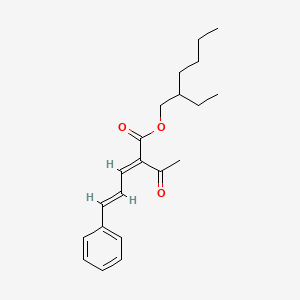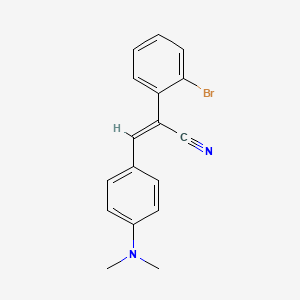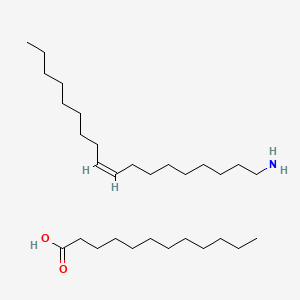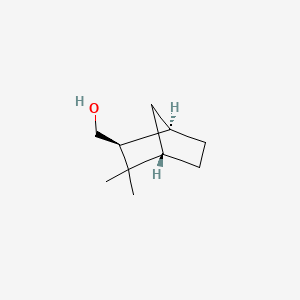
Zinc bis(O-(1,3-dimethylbutyl)) bis(O-(isobutyl)) bis(dithiophosphate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc bis(O-(1,3-dimethylbutyl)) bis(O-(isobutyl)) bis(dithiophosphate) is a chemical compound widely used as a multi-functional anti-wear agent and antioxidant in gasoline and diesel motor oils, as well as in industrial oils . This compound is known for its excellent thermal stability and ability to protect metal surfaces from wear and corrosion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Zinc bis(O-(1,3-dimethylbutyl)) bis(O-(isobutyl)) bis(dithiophosphate) typically involves the reaction of zinc oxide with O,O-dialkyl dithiophosphoric acid esters. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
ZnO+2(RO)2P(S)SH→Zn[(RO)2P(S)S]2+H2O
where R represents the alkyl groups (1,3-dimethylbutyl and isobutyl).
Industrial Production Methods
In industrial settings, the production of Zinc bis(O-(1,3-dimethylbutyl)) bis(O-(isobutyl)) bis(dithiophosphate) involves large-scale reactors where zinc oxide and O,O-dialkyl dithiophosphoric acid esters are mixed and reacted under controlled temperature and pressure conditions. The product is then purified and formulated into various oil additives.
Analyse Des Réactions Chimiques
Types of Reactions
Zinc bis(O-(1,3-dimethylbutyl)) bis(O-(isobutyl)) bis(dithiophosphate) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Substitution: It can undergo substitution reactions where the alkyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of Zinc bis(O-(1,3-dimethylbutyl)) bis(O-(isobutyl)) bis(dithiophosphate) include oxidizing agents such as hydrogen peroxide and substitution reagents like alkyl halides. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound.
Major Products
The major products formed from the reactions of Zinc bis(O-(1,3-dimethylbutyl)) bis(O-(isobutyl)) bis(dithiophosphate) include various oxidized derivatives and substituted dithiophosphates.
Applications De Recherche Scientifique
Zinc bis(O-(1,3-dimethylbutyl)) bis(O-(isobutyl)) bis(dithiophosphate) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Widely used as an additive in lubricants to enhance their performance and longevity.
Mécanisme D'action
The mechanism of action of Zinc bis(O-(1,3-dimethylbutyl)) bis(O-(isobutyl)) bis(dithiophosphate) involves its ability to form a protective film on metal surfaces, thereby reducing wear and corrosion. The compound interacts with metal surfaces through its dithiophosphate groups, which form strong bonds with metal atoms. This protective film acts as a barrier, preventing direct contact between metal surfaces and reducing friction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Zinc bis(O,O-bis(1,3-dimethylbutyl) dithiophosphate)
- Zinc bis(O,O-bis(isopropyl) dithiophosphate)
- Zinc bis(O,O-bis(2-ethylhexyl) dithiophosphate)
Uniqueness
Zinc bis(O-(1,3-dimethylbutyl)) bis(O-(isobutyl)) bis(dithiophosphate) is unique due to its specific combination of alkyl groups, which provide a balance of thermal stability and anti-wear properties. Compared to other similar compounds, it offers superior performance in high-temperature applications and provides enhanced protection against oxidation and corrosion.
Propriétés
Numéro CAS |
93981-20-5 |
|---|---|
Formule moléculaire |
C20H44O4P2S4Zn |
Poids moléculaire |
604.2 g/mol |
Nom IUPAC |
zinc;4-methylpentan-2-yloxy-(2-methylpropoxy)-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/2C10H23O2PS2.Zn/c2*1-8(2)6-10(5)12-13(14,15)11-7-9(3)4;/h2*8-10H,6-7H2,1-5H3,(H,14,15);/q;;+2/p-2 |
Clé InChI |
SSLBXVOKOGFGTG-UHFFFAOYSA-L |
SMILES canonique |
CC(C)CC(C)OP(=S)(OCC(C)C)[S-].CC(C)CC(C)OP(=S)(OCC(C)C)[S-].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


